molecular formula C15H9BrCl2N2S B11118553 N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11118553
M. Wt: 400.1 g/mol
InChI Key: YPNWXYDLQJILKD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of bromine and chlorine substituents on the phenyl rings and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Substitution Reactions: The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions. For instance, bromination and chlorination of the phenyl rings can be achieved using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its electron-withdrawing properties, potentially leading to increased stability and reactivity in certain chemical reactions.

Properties

Molecular Formula

C15H9BrCl2N2S

Molecular Weight

400.1 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9BrCl2N2S/c16-10-2-4-11(5-3-10)19-15-20-14(8-21-15)9-1-6-12(17)13(18)7-9/h1-8H,(H,19,20)

InChI Key

YPNWXYDLQJILKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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